RO5166017

Description

Propriétés

IUPAC Name |

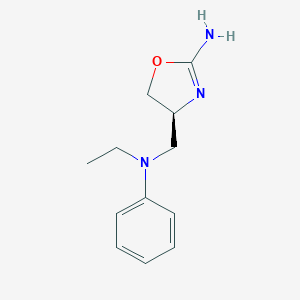

(4S)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-2-15(11-6-4-3-5-7-11)8-10-9-16-12(13)14-10/h3-7,10H,2,8-9H2,1H3,(H2,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPONHQQJLWPUPH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1COC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030323 | |

| Record name | N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048346-74-2 | |

| Record name | RO-5166017 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048346742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-5166017 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK98JFQ52U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RO5166017: A Selective TAAR1 Agonist - A Technical Guide

This technical guide provides an in-depth overview of RO5166017, a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of TAAR1 activation. This document details the compound's binding affinity, functional activity, and key experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Compound Properties and Activity

This compound, developed by Hoffmann-La Roche, is a valuable tool for studying the physiological roles of TAAR1 due to its high selectivity over other receptors.[1] It is an orally active compound that crosses the blood-brain barrier.[2]

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound for TAAR1 across different species, as well as its efficacy (Emax) in stimulating cAMP production.

Table 1: Binding Affinity of this compound for TAAR1

| Species | Ki (nM) | Cell Line | Reference(s) |

| Human | 31 | HEK293 | [2] |

| Cynomolgus Monkey | 24 | HEK293 | [2] |

| Rat | 2.7 | HEK293 | [2] |

| Mouse | 1.9 | HEK293 | [2] |

Table 2: Functional Potency and Efficacy of this compound at TAAR1 (cAMP Accumulation)

| Species | EC50 (nM) | Emax (%) | Cell Line | Reference(s) |

| Human | 55 | 95 | HEK293 | [1] |

| Cynomolgus Monkey | 97 | 81 | HEK293 | [1] |

| Rat | 14 | 90 | HEK293 | [1] |

| Mouse | 3.3 - 8.0 | 65 - 72 | HEK293 | [1] |

Signaling Pathways of TAAR1 Activation

Activation of TAAR1 by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] However, research has revealed a more complex signaling network, including interactions with other receptors and activation of downstream kinases.

Primary Gαs-cAMP Signaling Pathway

The canonical signaling pathway for TAAR1 is depicted below.

TAAR1 and Dopamine (B1211576) D2 Receptor Interaction

TAAR1 can form heterodimers with the dopamine D2 receptor (D2R), leading to a functional interaction that modulates downstream signaling.[3][4][5] This interaction is significant as it can alter the cellular response to both TAAR1 agonists and D2R ligands. Specifically, the activation of the TAAR1-D2R complex has been shown to negatively modulate GSK3β signaling.[3]

Downstream ERK Signaling

TAAR1 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK), suggesting a role in regulating cellular processes such as gene expression and neuroplasticity.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for TAAR1.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Trace amine-associated receptor 1 activation silences GSK3β signaling of TAAR1 and D2R heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of RO5166017: A TAAR1 Agonist with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RO5166017 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in the modulation of monoaminergic systems. Developed by Hoffmann-La Roche, this compound has been instrumental in elucidating the physiological roles of TAAR1 due to its high selectivity over other receptors. Preclinical studies have demonstrated its potential therapeutic utility in a range of neuropsychiatric disorders, including psychosis, addiction, and anxiety. This document provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, with a focus on its mechanism of action, key experimental data, and detailed methodologies.

Introduction

Trace amines are a class of endogenous molecules structurally related to classical monoamine neurotransmitters, but present at much lower concentrations in the brain. The discovery of the Trace Amine-Associated Receptors (TAARs), particularly TAAR1, has opened new avenues for understanding the regulation of dopamine (B1211576), serotonin, and norepinephrine (B1679862) systems.[1] TAAR1 is activated by trace amines such as β-phenylethylamine and p-tyramine, as well as amphetamine-like psychostimulants.[2] Its activation has been shown to modulate the activity of monoaminergic neurons, making it a promising target for the treatment of various neurological and psychiatric conditions.[3]

The development of selective TAAR1 agonists has been challenging due to the structural similarities between TAAR1 and other monoamine receptors. This compound emerged as a significant breakthrough, being one of the first highly selective TAAR1 agonists with no significant activity at other targets.[4][5] This selectivity allows for the precise investigation of TAAR1-mediated effects, distinguishing them from the broader actions of less selective compounds like methamphetamine or MDMA.[4]

Pharmacodynamics

Mechanism of Action

This compound acts as a potent agonist at the TAAR1 receptor.[4][5] TAAR1 is primarily coupled to the Gs alpha subunit of G proteins, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] This signaling cascade is believed to be the primary mechanism through which this compound exerts its effects.

In vivo studies have revealed that this compound's mechanism extends to the modulation of key neuronal circuits. It has been shown to inhibit the firing rates of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN).[4][5] Interestingly, it does not affect the firing of noradrenergic neurons in the locus coeruleus, a region with low TAAR1 expression.[4][5] Furthermore, research indicates that this compound selectively inhibits the activity of Ca2+/calmodulin-dependent protein kinase IIα (CaMKIIα) in the nucleus accumbens (NAc), a pathway implicated in drug-seeking behaviors.[7][8]

Receptor Binding and Functional Activity

The binding affinity (Ki) and functional potency (EC50) of this compound have been characterized across multiple species, demonstrating its cross-species activity. The maximal efficacy (Emax) indicates that it acts as a partial to near-full agonist depending on the species.[4][5]

Table 1: In Vitro Pharmacology of this compound at TAAR1

| Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Maximal Efficacy (Emax, %) |

| Human | 31[2][9] | 55[4][5] | 95[4][5] |

| Cynomolgus Monkey | 24[2][9] | 97[4][5] | 81[4][5] |

| Rat | 2.7[2][9] | 14[4][5] | 90[4][5] |

| Mouse | 1.9[2][9] | 3.3 - 8.0[4][5] | 65 - 72[4][5] |

Preclinical Development and Key Findings

The preclinical development of this compound has focused on its potential as a treatment for neuropsychiatric disorders, particularly those involving dysregulation of the dopaminergic system.

Antipsychotic-like Effects

This compound has demonstrated efficacy in animal models of psychosis. It effectively blocks hyperlocomotion induced by dopamine-releasing agents like cocaine and in dopamine transporter knockout (DAT-KO) mice.[9] This suggests an ability to counteract hyperdopaminergic states, a key feature of psychosis.

Effects on Substance Use Disorders

This compound has shown promise in models of addiction. It has been found to inhibit the expression of cocaine-induced conditioned place preference (CPP) and reduce cocaine-induced relapse-like behaviors in rodents.[4][5] It also attenuates nicotine-induced dopamine release in the nucleus accumbens and reduces nicotine (B1678760) intake.[4][5]

Anxiolytic and Anti-stress Effects

The compound exhibits anxiolytic-like properties in animal models. For instance, it has been shown to prevent stress-induced hyperthermia in rodents, a common measure of anxiety.[4][5]

Table 2: Key Preclinical In Vivo Effects of this compound

| Model | Species | Effect of this compound | Reference(s) |

| Cocaine-Induced Hyperlocomotion | Mouse | Dose-dependent suppression | [4] |

| Dopamine Transporter Knockout (DAT-KO) Mice | Mouse | Suppression of spontaneous hyperactivity | [4] |

| Cocaine-Induced Conditioned Place Preference (CPP) | Mouse | Inhibition of expression | [4][5] |

| Stress-Induced Hyperthermia | Rodents | Prevention | [4][5] |

| Nicotine-Induced Dopamine Release | Rodents | Inhibition in the Nucleus Accumbens | [4][5] |

Experimental Protocols

In Vitro Functional Assay: cAMP Measurement in HEK293 Cells

This protocol describes the measurement of intracellular cAMP levels in Human Embryonic Kidney 293 (HEK293) cells stably expressing TAAR1, a common method to assess the functional activity of TAAR1 agonists like this compound.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.[4]

-

Cells are transiently or stably transfected with a plasmid encoding the human, monkey, rat, or mouse TAAR1 gene using a suitable transfection reagent (e.g., Lipofectamine).[4]

-

-

cAMP Accumulation Assay:

-

Transfected cells are seeded into 96-well plates.

-

On the day of the assay, the culture medium is replaced with a stimulation buffer (e.g., Hank's Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).

-

Cells are incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes) at 37°C.

-

The reaction is stopped, and cells are lysed.

-

Intracellular cAMP levels are quantified using a commercially available cAMP assay kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or bioluminescence resonance energy transfer (BRET).[4]

-

Ex Vivo Electrophysiology: Neuronal Firing in Brain Slices

This protocol outlines the procedure for recording the firing rate of dopaminergic neurons in the VTA of mouse brain slices to assess the inhibitory effect of this compound.

Methodology:

-

Brain Slice Preparation:

-

Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal slices (e.g., 250-300 µm thick) containing the VTA are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

-

Electrophysiological Recording:

-

Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).

-

VTA dopaminergic neurons are identified based on their location and characteristic electrophysiological properties (e.g., slow, regular firing rate and a prominent hyperpolarization-activated current, Ih).

-

Spontaneous firing activity is recorded in the cell-attached or whole-cell patch-clamp configuration.

-

A stable baseline firing rate is established before bath application of this compound at various concentrations.

-

Changes in the firing frequency are recorded and analyzed.

-

In Vivo Behavioral Assay: Cocaine-Induced Hyperlocomotion

This protocol describes a standard behavioral paradigm to evaluate the ability of this compound to attenuate the stimulant effects of cocaine in mice.

Methodology:

-

Animals and Habituation:

-

Male mice are individually housed and habituated to the testing room and locomotor activity chambers for several days prior to the experiment.

-

On the test day, mice are placed in the activity chambers for a habituation period (e.g., 30-60 minutes) to allow locomotor activity to decline to a stable baseline.

-

-

Drug Administration and Testing:

-

Mice are pre-treated with either vehicle or this compound via an appropriate route of administration (e.g., intraperitoneal injection).

-

After a specified pre-treatment time (e.g., 30 minutes), mice are administered cocaine (e.g., 15-20 mg/kg, i.p.) or saline.

-

Mice are immediately returned to the locomotor activity chambers, and their horizontal activity is recorded for a set period (e.g., 60-90 minutes) using automated activity monitoring systems.

-

The total distance traveled or the number of beam breaks is quantified and compared between treatment groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. TAAR1 Knockout Cell Line (HEK293) – EDITGENE [editxor.com]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 7. Culture and transfection of HEK293T cells [protocols.io]

- 8. TAAR1 regulates drug-induced reinstatement of cocaine-seeking via negatively modulating CaMKIIα activity in the NAc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of RO5166017: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5166017 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in a range of neurological and psychiatric disorders.[1] Developed by Hoffmann-La Roche, this compound has emerged as a critical tool for elucidating the physiological roles of TAAR1, largely due to its high selectivity over other monoaminergic targets.[1][2] Unlike endogenous TAAR1 agonists, which are often rapidly metabolized, or other pharmacological agents that exhibit activity at multiple receptors, this compound allows for the specific investigation of TAAR1-mediated effects.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Pharmacodynamics

This compound acts as a partial to near-full agonist at TAAR1, with its efficacy varying across different species.[1][2] Its primary mechanism of action involves the activation of TAAR1, leading to the modulation of downstream signaling cascades and neuronal activity.

Binding Affinity and Functional Activity

The affinity (Ki) and functional potency (EC50) of this compound have been characterized in various species, demonstrating high potency, particularly at rodent TAAR1. The maximal efficacy (Emax) is expressed relative to the endogenous agonist β-phenylethylamine (PEA).

| Species | Ki (nM) | EC50 (nM) | Emax (%) |

| Human | 31[3][4][5] | 55[2] | 95[2] |

| Cynomolgus Monkey | 24[3][4][5] | 97[2] | 81[2] |

| Rat | 2.7[3][4][5] | 14[2] | 90[2] |

| Mouse | 1.9[3][4][5] | 3.3 - 8.0[2] | 65 - 72[2] |

| Table 1: Binding Affinity (Ki), Functional Potency (EC50), and Maximal Efficacy (Emax) of this compound at TAAR1 across different species. |

Selectivity

This compound exhibits high selectivity for TAAR1 over a broad panel of other receptors, ion channels, and transporters, with Ki values for off-target interactions being significantly lower. This selectivity is crucial for attributing its pharmacological effects directly to TAAR1 activation.

Signaling Pathways

Activation of TAAR1 by this compound leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] In vivo studies in rats have shown that this compound selectively inhibits the activity of Ca2+/calmodulin-dependent protein kinase IIα (CaMKIIα) in the nucleus accumbens in a TAAR1-dependent manner.[2] However, it did not affect other signaling pathways such as PKA, PKC, ERK1/2, or CREB in vivo.[2]

In Vitro and In Vivo Effects

Neuronal Firing

Ex vivo studies on mouse brain slices have demonstrated that this compound inhibits the firing rates of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN).[1][2] This effect is absent in TAAR1 knockout mice, confirming the receptor's involvement.

Behavioral Effects

In vivo studies in rodents have revealed a range of behavioral effects mediated by this compound, including:

-

Anxiolytic-like effects: It has been shown to prevent stress-induced hyperthermia.[2][3]

-

Antipsychotic-like effects: this compound attenuates hyperlocomotion induced by psychostimulants like cocaine and by NMDA receptor antagonists.[3][4]

-

Modulation of reward and addiction-related behaviors: The compound has been found to inhibit the expression of cocaine-induced conditioned place preference and reduce nicotine (B1678760) intake and relapse-like behaviors.[2][4]

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound possesses favorable in vivo properties. It is orally active and demonstrates preferential distribution to the brain over plasma, a desirable characteristic for a centrally acting therapeutic agent.[4]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for TAAR1.

Methodology:

-

Membrane Preparation: HEK293 cells stably expressing the target TAAR1 receptor are cultured and harvested. The cells are then homogenized, and the cell membranes are isolated through centrifugation.

-

Binding Reaction: The prepared membranes are incubated with a specific radioligand for TAAR1 (e.g., [3H]this compound) and varying concentrations of the unlabeled competitor, this compound.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate cAMP production following TAAR1 activation.

Methodology:

-

Cell Culture: HEK293 cells stably expressing TAAR1 are seeded in multi-well plates.

-

Compound Incubation: The cells are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 and Emax values.

Electrophysiological Recordings

To assess the effect of this compound on neuronal activity, whole-cell patch-clamp recordings are performed on brain slices.

Methodology:

-

Brain Slice Preparation: Rodent brains are rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the VTA or DRN are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from identified dopaminergic (in VTA) or serotonergic (in DRN) neurons.

-

Drug Application: A stable baseline firing rate is established before this compound is bath-applied at various concentrations.

-

Data Analysis: Changes in neuronal firing frequency, membrane potential, and other electrophysiological parameters are recorded and analyzed.

Conditioned Place Preference (CPP)

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug and its potential to modulate the rewarding effects of other substances.

Methodology:

-

Pre-Conditioning Phase: On the first day, animals are allowed to freely explore a two-compartment apparatus to establish baseline preference for either compartment.

-

Conditioning Phase: Over several days, animals receive an injection of the drug (e.g., cocaine) and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment. To test the effect of this compound, it can be administered prior to the cocaine injection.

-

Test Phase: On the final day, the animals are placed back in the apparatus in a drug-free state with free access to both compartments. The time spent in each compartment is recorded.

-

Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference. The ability of this compound to block this preference is then assessed.

Conclusion

This compound is a highly selective and potent TAAR1 agonist that has proven invaluable for the preclinical investigation of this receptor system. Its well-characterized pharmacological profile, favorable pharmacokinetic properties, and demonstrated efficacy in various in vitro and in vivo models underscore the therapeutic potential of targeting TAAR1 for a variety of neuropsychiatric conditions. This technical guide provides a comprehensive summary of the core pharmacological data and experimental methodologies associated with this compound, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Effects of RO5166017 on Dopamine (B1211576) and Serotonin (B10506) Pathways

This technical guide provides a comprehensive overview of the pharmacological effects of this compound, a potent and selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, with a specific focus on its interactions with the dopamine and serotonin pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound at TAAR1 across different species.

Table 1: Binding Affinity (Ki) of this compound for TAAR1

| Species | Ki (nM) |

| Mouse | 1.9[1][2] |

| Rat | 2.7[1][2] |

| Human | 31[1][2] |

| Cynomolgus Monkey | 24[1][2] |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound at TAAR1

| Species | EC50 (nM) | Emax (%) |

| Mouse | 3.3 - 8.0[2] | 65 - 72[2] |

| Rat | 14[2] | 90[2] |

| Human | 55[2] | 95[2] |

| Cynomolgus Monkey | 97[2] | 81[2] |

Core Mechanism of Action

This compound is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[2] It demonstrates high affinity and functional activity at TAAR1 in various species, including mice, rats, cynomolgus monkeys, and humans.[1][3] Its selectivity for TAAR1 is high, with significantly lower affinity for other targets.[3] The primary mechanism of action of this compound involves the activation of TAAR1, which in turn modulates the activity of monoaminergic systems.[3]

Effects on the Dopaminergic System

Activation of TAAR1 by this compound leads to a reduction in the firing frequency of dopaminergic neurons in the ventral tegmental area (VTA).[2][3] This inhibitory effect is mediated by TAAR1, as it is absent in TAAR1 knockout mice.[2] The downstream signaling is believed to involve the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[3] Furthermore, this compound has been shown to block dopamine-dependent hyperlocomotion induced by substances like cocaine and in dopamine transporter knockout mice.[1][3] It also inhibits electrically evoked dopamine release in the dorsal striatum and nucleus accumbens.[2] Interestingly, some research suggests that this compound may increase the cell-surface expression of the dopamine transporter (DAT).[4] In the nucleus accumbens, this compound has been found to inhibit CaMKIIα activity in a TAAR1-dependent manner.[2][5]

Effects on the Serotonergic System

Similar to its effects on the dopaminergic system, this compound inhibits the firing frequency of serotonergic neurons in the dorsal raphe nucleus (DRN).[2][3] This modulation of the serotonergic system suggests that TAAR1 activation by this compound has a broad impact on monoaminergic neurotransmission.[3] The mechanism in serotonergic neurons is also thought to be similar to that in dopaminergic neurons, likely involving GIRK channel activation.[3] Additionally, TAAR1 activation by this compound can alter the desensitization rate and agonist potency at 5-HT1A receptors in the dorsal raphe.[3]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for TAAR1.

Methodology:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the target TAAR1 from different species (mouse, rat, human, cynomolgus monkey) are cultured. Cell membranes are harvested and prepared through homogenization and centrifugation.

-

Binding Assay: The assay is performed in a competitive binding format. A constant concentration of a specific radioligand for TAAR1 is incubated with the prepared cell membranes in the presence of varying concentrations of this compound.

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assays

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as a TAAR1 agonist.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the target TAAR1 are cultured in appropriate media.

-

Assay Procedure: Cells are incubated with varying concentrations of this compound. As TAAR1 is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

-

cAMP Measurement: The intracellular cAMP levels are quantified using a commercially available cAMP assay kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or other detection technologies.

-

Data Analysis: The concentration-response curve for this compound is plotted, and the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) are determined using non-linear regression analysis. Efficacy is often expressed relative to a reference full agonist.[3]

Electrophysiological Recordings in Brain Slices

Objective: To measure the effect of this compound on the firing rate of dopaminergic and serotonergic neurons.

Methodology:

-

Brain Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the VTA or DRN are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature. Extracellular single-unit recordings are made from identified dopaminergic (in the VTA) or serotonergic (in the DRN) neurons using glass microelectrodes.

-

Drug Application: After a stable baseline firing rate is established, this compound is applied to the bath at known concentrations.

-

Data Acquisition and Analysis: The firing frequency of the neurons is recorded before, during, and after the application of this compound. The change in firing rate is quantified to determine the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RO-5166017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

In Vitro Characterization of RO5166017: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of RO5166017, a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1). The data and methodologies presented are collated from key preclinical studies to serve as a detailed resource for professionals in the field of drug discovery and neuroscience.

Core Efficacy and Potency

This compound has been extensively characterized as a high-affinity, potent, and selective TAAR1 agonist across multiple species.[1][2] It demonstrates significant functional activity in stimulating cAMP production, a key downstream signaling event of TAAR1 activation.[1]

Quantitative In Vitro Data Summary

The following tables summarize the key quantitative parameters defining the in vitro profile of this compound.

Table 1: Binding Affinity (Ki) of this compound for TAAR1

| Species | Ki (nM) |

| Mouse | 1.9 |

| Rat | 2.7 |

| Human | 31 |

| Cynomolgus Monkey | 24 |

Data sourced from MedchemExpress and other corroborating studies.[2][3]

Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound in cAMP Assays

| Species | EC50 (nM) | Emax (%) |

| Mouse | 3.3 - 8.0 | 65 - 72 |

| Rat | 14 | 90 |

| Human | 55 | 95 |

| Cynomolgus Monkey | 97 | 81 |

EC50 values represent the concentration of this compound required to elicit a half-maximal response. Emax values are relative to the maximal stimulation achieved by the endogenous agonist β-phenylethylamine (PEA), set at 100%.[1][4]

Selectivity Profile

This compound exhibits high selectivity for TAAR1. Radioligand binding assays against a panel of 123 other targets showed that at a concentration of 10 μM, significant inhibition was only observed for a few receptors.[1] Further analysis revealed a significantly lower affinity for these off-target receptors compared to mouse TAAR1, with selectivity ratios (Ki/Ki) of 79-fold for the κ-opioid receptor, 64-fold for the adrenergic α2 receptor, and 15-fold for the imidazoline (B1206853) I1 receptor.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used for the in vitro characterization of this compound.

Cell Culture and Transfection

HEK293 cells are a common host for the stable expression of recombinant TAAR1 from various species (mouse, rat, human, cynomolgus monkey).[1][2]

Caption: Workflow for generating stable TAAR1-expressing cell lines.

cAMP Functional Assay

The functional potency of this compound is primarily determined by its ability to stimulate cAMP production in TAAR1-expressing cells.

-

Cell Plating: Stably transfected HEK293 cells are seeded into 96-well plates and cultured to an appropriate confluency.

-

Compound Incubation: Cells are incubated with varying concentrations of this compound for a specified period.

-

Lysis and Detection: Following incubation, cells are lysed, and the intracellular cAMP levels are quantified using a suitable detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).

-

Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 and Emax values.

Electrophysiological Recordings

Electrophysiological studies in Xenopus oocytes and mouse brain slices have been used to corroborate the findings from cellular assays.[1] These experiments measure changes in neuronal firing frequency in response to this compound application. For instance, this compound was shown to inhibit the firing frequency of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN).[1][4]

Signaling Pathways

The activation of TAAR1 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the stimulation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[1][5]

Caption: this compound-mediated activation of the TAAR1-cAMP pathway.

Beyond the canonical cAMP pathway, studies have indicated that TAAR1 activation by this compound can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1/2. This suggests a broader signaling profile for this compound that may contribute to its neuroprotective effects.

References

- 1. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Selective TAAR1 Agonist RO5166017: A Technical Guide for Neuropsychiatric Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5166017 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in the modulation of monoaminergic systems.[1] Unlike other TAAR1 agonists, such as methamphetamine and MDMA, this compound exhibits high selectivity with no significant activity at other targets, making it an invaluable tool for elucidating the specific roles of TAAR1 in neuropsychiatric disorders.[1] Preclinical studies have demonstrated its potential therapeutic effects in conditions like schizophrenia, addiction, anxiety, and post-traumatic stress disorder (PTSD).[2][3] This in-depth technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in preclinical research, and the underlying signaling pathways.

Core Data Presentation

Pharmacological Profile of this compound

The following tables summarize the quantitative data regarding the binding affinity (Ki) and functional potency (EC50) of this compound for TAAR1 across different species. This information is crucial for dose selection and interpretation of experimental results.

| Species | Binding Affinity (Ki) (nM) | Reference |

| Mouse | 1.9 | [4] |

| Rat | 2.7 | [4] |

| Human | 31 | [4] |

| Cynomolgus Monkey | 24 | [4] |

| Species | Functional Potency (EC50) (nM) | Maximal Efficacy (Emax) (%) | Reference |

| Mouse | 3.3 - 8.0 | 65 - 72 | [1] |

| Rat | 14 | 90 | [1] |

| Human | 55 | 95 | [1] |

| Cynomolgus Monkey | 97 | 81 | [1] |

Signaling Pathways

This compound exerts its effects by activating TAAR1, which can modulate downstream signaling cascades. In the context of neuropsychiatric disorders, a key pathway involves the regulation of the CaMKIIα/GluR1 signaling pathway in the nucleus accumbens (NAc), which is critically involved in drug-seeking behavior.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stress-induced hyperthermia in mice: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective TAAR1 agonists induce conditioned taste aversion - PMC [pmc.ncbi.nlm.nih.gov]

The TAAR1 Agonist RO5166017: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO5166017 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in the modulation of monoaminergic neurotransmission.[1][2] Developed by Hoffmann-La Roche, this compound has become an invaluable tool for elucidating the physiological functions of TAAR1 due to its high selectivity over other receptors.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented, alongside a summary of its effects on cellular signaling and behavior.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine, is a small molecule with a molar mass of 219.288 g/mol .[1] Its chemical and physical data are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine[1] |

| CAS Number | 1048346-74-2[1] |

| Molecular Formula | C12H17N3O[1] |

| Molar Mass | 219.288 g·mol−1[1] |

| SMILES | NC1=N--INVALID-LINK--CO1[1] |

| InChI | InChI=1S/C12H17N3O/c1-2-15(11-6-4-3-5-7-11)8-10-9-16-12(13)14-10/h3-7,10H,2,8-9H2,1H3,(H2,13,14)/t10-/m0/s1[1] |

| Appearance | White to light yellow solid[3] |

| Purity | ≥95%[4][5] |

| Solubility | Soluble in DMSO[6] |

| Storage | -20°C, sealed storage, away from moisture[3] |

Pharmacological Properties and Mechanism of Action

This compound is a potent and selective agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] Its binding affinity (Ki) and functional potency (EC50) vary across species, exhibiting partial agonism in mice and near-full agonism in rats and humans.[1]

Receptor Binding and Functional Activity

| Species | Ki (nM) | EC50 (nM) | Emax (%) |

| Mouse | 1.9[3] | 3.3 - 8.0[1] | 65 - 72[1] |

| Rat | 2.7[3] | 14[1] | 90[1] |

| Human | 31[3] | 55[1] | 95[1] |

| Cynomolgus Monkey | 24[3] | 97[1] | 81[1] |

Mechanism of Action

The primary mechanism of action of this compound is the activation of TAAR1. TAAR1 is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[7][8] This signaling cascade can then influence the activity of various downstream effectors, including Protein Kinase A (PKA) and Protein Kinase C (PKC).[9]

Interestingly, in vivo studies in rats have shown that this compound selectively inhibits CaMKIIα activity in the nucleus accumbens (NAc) without affecting PKA, PKC, ERK1/2, or CREB signaling pathways.[1] This suggests that the in vivo signaling of TAAR1 may be context-dependent and differ from in vitro observations.

Activation of TAAR1 by this compound has been shown to modulate the activity of dopaminergic and serotonergic neurons. It inhibits the firing rates of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN).[1] This modulation of monoaminergic systems is believed to underlie many of the observed behavioral effects of the compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. TAAR1 regulates drug-induced reinstatement of cocaine-seeking via negatively modulating CaMKIIα activity in the NAc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 9. TAAR1 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Cell-based Assays Using RO5166017

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5166017 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for neuropsychiatric and metabolic disorders.[1][2] Unlike endogenous TAAR1 agonists, which are often weak and rapidly metabolized, or other pharmacological agents that have off-target effects, this compound provides a valuable tool for studying the specific cellular and physiological functions of TAAR1 activation.[1] These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound and investigate its mechanism of action.

Mechanism of Action

This compound is an orally active, species-crossing TAAR1 agonist.[3] Upon binding to TAAR1, it primarily initiates a signal transduction cascade through the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4][5] This signaling pathway is central to the receptor's function.

Additionally, TAAR1 activation by this compound has been shown to modulate various downstream signaling pathways. In some cellular contexts, it can increase the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and protein kinase B (AKT), leading to the upregulation of the anti-apoptotic protein Bcl-2.[6] However, other in vivo studies have reported that this compound does not affect PKA, PKC, ERK1/2, or CREB signaling, but instead selectively inhibits CaMKIIα activity in the nucleus accumbens.[1][7] These differing findings suggest that the downstream effects of this compound may be cell-type specific and context-dependent.

This compound has been demonstrated to modulate monoaminergic systems, inhibiting the firing rates of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN).[1][4] It also influences dopamine (B1211576) transporter (DAT) function, with some studies indicating it can increase dopamine uptake and amphetamine-induced dopamine efflux in a TAAR1-dependent manner.[8]

Data Presentation

Table 1: Pharmacological Profile of this compound at TAAR1 Across Species

| Parameter | Species | Assay Preparation | Value | Reference |

| Binding Affinity (Ki) | Human | HEK293 cells expressing hTAAR1 | 31 nM | [3] |

| Cynomolgus Monkey | HEK293 cells expressing cmTAAR1 | 24 nM | [3] | |

| Rat | HEK293 cells expressing rTAAR1 | 2.7 nM | [3] | |

| Mouse | HEK293 cells expressing mTAAR1 | 1.9 nM | [3] | |

| Functional Activity (EC50) | Human | cAMP production in HEK293 cells | 55 nM | [1][9] |

| Cynomolgus Monkey | cAMP production in HEK293 cells | 97 nM | [1] | |

| Rat | cAMP production in HEK293 cells | 14 nM | [1][9] | |

| Mouse | cAMP production in HEK293 cells | 3.3 - 8.0 nM | [1] | |

| Maximal Efficacy (Emax) | Human | cAMP production in HEK293 cells | 95% | [1] |

| Cynomolgus Monkey | cAMP production in HEK293 cells | 81% | [1] | |

| Rat | cAMP production in HEK293 cells | 90% | [1] | |

| Mouse | cAMP production in HEK293 cells | 65 - 72% | [1] | |

| Inhibitory Activity (IC50) | Mouse | Neuronal firing in VTA slices | 1.73 nM | [9] |

| Mouse | Neuronal firing in DRN slices | 2.99 nM | [9] |

Signaling Pathways and Experimental Workflows

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol describes how to measure the dose-dependent stimulation of cAMP production by this compound in Human Embryonic Kidney (HEK293) cells stably expressing a TAAR1 variant (e.g., human, mouse, or rat).

Materials:

-

HEK293 cells stably expressing the TAAR1 of interest (HEK-TAAR1)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS), Charcoal-stripped

-

Penicillin-Streptomycin

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

This compound

-

cAMP assay kit (e.g., luminescence, fluorescence, or BRET-based)

-

White, opaque, sterile 96-well cell culture plates

-

Plate reader capable of detecting the assay signal

Procedure:

Day 1: Cell Seeding

-

Culture HEK-TAAR1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Trypsinize and resuspend the cells in culture medium containing 10% charcoal-stripped FBS.

-

Seed the cells into a white, opaque 96-well plate at a density of approximately 2 x 10^5 cells/well.[9]

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Day 2: cAMP Assay

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).[9] Also prepare a vehicle control.

-

Carefully aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed assay buffer.

-

Add the diluted this compound solutions and vehicle control to the respective wells.

-

Incubate the plate for 60 minutes at 37°C.[9]

-

Following incubation, lyse the cells and measure cAMP accumulation according to the manufacturer's instructions for your chosen cAMP assay kit.

-

Read the plate using a luminometer or fluorometer.

Data Analysis:

-

Convert the raw luminescence or fluorescence units to cAMP concentrations using a standard curve if required by the kit.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 2: Ex Vivo Electrophysiology in Mouse Brain Slices

This protocol outlines the procedure for measuring the effect of this compound on the firing frequency of dopaminergic neurons in the VTA using whole-cell patch-clamp recordings in acute mouse brain slices.[4]

Materials:

-

C57BL/6J mice

-

Vibratome

-

Artificial cerebrospinal fluid (ACSF), carbogenated (95% O2 / 5% CO2)

-

Internal solution for patch pipette

-

Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

-

This compound

Procedure:

1. Brain Slice Preparation:

-

Anesthetize a mouse and perform decapitation.

-

Rapidly dissect the brain and place it in ice-cold, carbogenated ACSF.

-

Use a vibratome to prepare acute coronal or horizontal slices (e.g., 225-300 µm thick) containing the VTA.[3][4]

-

Transfer the slices to a holding chamber filled with ACSF at 33°C for at least 60 minutes to recover.[3] After recovery, maintain slices at room temperature.

2. Electrophysiological Recording:

-

Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated ACSF.

-

Identify VTA neurons using differential interference contrast (DIC) optics.

-

Using a glass micropipette filled with internal solution, establish a whole-cell patch-clamp recording from a VTA neuron.

-

In current-clamp mode, record the spontaneous firing activity of the neuron for a stable baseline period (e.g., 5-10 minutes).

-

Prepare a solution of this compound in ACSF at the desired final concentration.

-

Switch the perfusion to the ACSF containing this compound and record the neuronal firing for another 10-15 minutes.

-

To test for washout, switch the perfusion back to the control ACSF.

Data Analysis:

-

Analyze the recorded traces to determine the average firing frequency (in Hz) during the baseline period and during the application of this compound.

-

Express the change in firing frequency as a percentage of the baseline.

-

For dose-response experiments, repeat the procedure with different concentrations of this compound and plot the percentage inhibition against the drug concentration to calculate the IC50.

Protocol 3: Dopamine Efflux Measurement by Fast-Scan Cyclic Voltammetry (FSCV)

This protocol provides a method to assess the effect of this compound on electrically evoked dopamine release and uptake in ex vivo mouse striatal slices using FSCV.[10]

Materials:

-

Carbon-fiber microelectrodes

-

FSCV system (potentiostat, data acquisition software)

-

Bipolar stimulating electrode

-

Vibratome and slice preparation solutions as in Protocol 2

-

This compound

Procedure:

1. Slice and Electrode Preparation:

-

Prepare acute coronal brain slices (e.g., 300 µm) containing the striatum (nucleus accumbens or dorsal striatum) as described in Protocol 2.[1][11]

-

Fabricate or obtain carbon-fiber microelectrodes and cut the tip to the desired length (e.g., 30-100 µm).[11]

-

Condition the electrode by applying a voltage ramp (e.g., -0.4 V to +1.2 V and back, 400 V/s) at a high frequency (e.g., 60 Hz) for at least 20 minutes.[6][10]

2. FSCV Recording:

-

Transfer a striatal slice to the recording chamber and perfuse with ACSF.

-

Using micromanipulators, lower the carbon-fiber microelectrode and a bipolar stimulating electrode into the striatal region of interest.[10]

-

Apply a triangular voltage waveform (-0.4 V to +1.2 V, 400 V/s) at 10 Hz to the carbon-fiber electrode to detect dopamine.[6][10][11]

-

Deliver a single electrical pulse (e.g., 300 µA, 0.2 ms) through the stimulating electrode to evoke dopamine release.[11]

-

Record the resulting dopamine transients for at least 15-20 minutes to establish a stable baseline response. Stimulate the slice every 5 minutes.[10]

-

Bath-apply this compound by adding it to the perfusing ACSF.

-

Continue to evoke and record dopamine transients every 5 minutes to determine the effect of the compound on dopamine release (peak concentration) and uptake (decay rate).

Data Analysis:

-

Calibrate the electrode with known concentrations of dopamine to convert the recorded current signal to dopamine concentration.

-

Measure the peak amplitude of the evoked dopamine signal to quantify dopamine release.

-

Analyze the decay phase of the dopamine signal using Michaelis-Menten kinetics to determine the maximal rate of dopamine uptake (Vmax).[6]

-

Compare the release and uptake parameters before and after the application of this compound.

References

- 1. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]

- 2. m.youtube.com [m.youtube.com]

- 3. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brain Slice Electrophysiology Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 5. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 8. precisionary.com [precisionary.com]

- 9. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. protocols.io [protocols.io]

Application Notes and Protocols for RO5166017 Administration in Rodent Behavioral Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and effects of RO5166017, a potent and selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, in various rodent behavioral models. The protocols and data presented are intended to guide researchers in designing and conducting experiments to evaluate the behavioral pharmacology of this compound.

Introduction

This compound is a valuable pharmacological tool for investigating the in vivo functions of TAAR1.[1] As an orally active agonist with cross-species activity, it has demonstrated potential anxiolytic, antipsychotic, and anti-addiction-like effects in preclinical studies.[1][2][3] Its selectivity for TAAR1, with no significant off-target activity, makes it a precise instrument for elucidating the role of this receptor in modulating monoaminergic systems and complex behaviors.[1][4]

Activation of TAAR1 by this compound has been shown to inhibit the firing of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN).[1][4] This modulation of key neurotransmitter systems underlies its observed effects in rodent models of neuropsychiatric and substance use disorders.

Signaling Pathway of TAAR1 Activation

The following diagram illustrates the general signaling pathway initiated by the activation of TAAR1.

Data Summary of this compound in Rodent Behavioral Models

The following tables summarize the quantitative data from key studies investigating the effects of this compound in various rodent behavioral paradigms.

Table 1: Antipsychotic-like Effects of this compound

| Behavioral Model | Species/Strain | This compound Dose (Route) | Effect | Reference |

| Cocaine-Induced Hyperlocomotion | C57BL/6J Mice | 0.3-1 mg/kg (p.o.) | Dose-dependently prevented hyperlocomotion. | [3],[4] |

| NMDA Antagonist-Induced Hyperactivity | NMRI Mice | 0.01-1 mg/kg (p.o.) | Dose-dependently blocked hyperlocomotion. | [3],[4] |

| DAT Knockout Mice Hyperactivity | DAT-/- Mice | Not specified | Suppressed hyperactivity. | [3],[4] |

Table 2: Anxiolytic-like Effects of this compound

| Behavioral Model | Species/Strain | This compound Dose (Route) | Effect | Reference |

| Stress-Induced Hyperthermia (SIH) | NMRI Mice | 0.1-0.3 mg/kg (p.o.) | Significantly reversed SIH. | [3],[4] |

| Post-Traumatic Stress Disorder (PTSD) Models | Rats | Chronic treatment | Reduced pathological fear learning. | [5] |

Table 3: Effects of this compound on Substance-Related Behaviors

| Behavioral Model | Species/Strain | This compound Dose (Route) | Effect | Reference |

| Cocaine-Induced Conditioned Place Preference (CPP) | Mice | Not specified | Inhibited expression of cocaine-induced CPP. | [1] |

| Cocaine Seeking Behavior | Rats | 1.5-5.0 µ g/0.5 µl/side (intra-VTA) | Prevented cue- and drug-induced reinstatement. | [6] |

| Nicotine (B1678760) Intake | Rodents | Not specified | Reduced nicotine intake and relapse-like behaviors. | [1] |

| Alcohol Consumption | C57BL/6JRj Mice | Not specified | Reduced alcohol intake. | [7] |

Table 4: Aversive Effects of this compound

| Behavioral Model | Species/Strain | This compound Dose (Route) | Effect | Reference |

| Conditioned Taste Aversion (CTA) | Rats | 3.2 and 10 mg/kg (i.p.) | 10 mg/kg induced significant CTA. | [8],[9] |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Ethanol

-

Emulphor-620

-

Ultrasonic bath

-

Vortex mixer

-

Appropriate syringes and needles for oral gavage or intraperitoneal injection

Vehicle Preparation for Oral (p.o.) and Intraperitoneal (i.p.) Administration: [2][10]

-

For a suspended solution, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Alternatively, for intraperitoneal injection in some studies, this compound was dissolved in a mixture of 1 part absolute ethanol, 1 part Emulphor-620, and 18 parts physiological saline.[8]

This compound Solution Preparation:

-

Weigh the required amount of this compound powder.

-

To prepare a stock solution, dissolve this compound in DMSO. The solubility in DMSO is high (e.g., 25 mg/mL), and ultrasonication may be required.[2][10]

-

For the final dosing solution, add the DMSO stock solution to the other vehicle components in the specified ratios. For example, to prepare a 2.5 mg/mL suspended solution, add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80 and mix, followed by the addition of 450 µL of saline.[2]

-

Vortex the final solution thoroughly before each administration to ensure a homogenous suspension.

Administration:

-

Oral (p.o.): Administer the solution using an appropriately sized oral gavage needle. The volume is typically calculated based on the animal's body weight (e.g., 10 mL/kg).

-

Intraperitoneal (i.p.): Inject the solution into the peritoneal cavity using a sterile syringe and needle. The injection volume is also based on the animal's body weight.

Protocol 2: Cocaine-Induced Hyperlocomotion

This model assesses the potential antipsychotic-like properties of a compound by measuring its ability to attenuate the locomotor-stimulating effects of psychostimulants like cocaine.

Procedure:

-

Habituation: Place individual mice in open-field locomotor activity chambers and allow them to habituate for a defined period (e.g., 30-60 minutes).

-

Drug Administration: Administer this compound (e.g., 0.3-1 mg/kg, p.o.) or vehicle.

-

Pre-Cocaine Activity: Record locomotor activity for a baseline period (e.g., 15 minutes) following this compound or vehicle administration.[3]

-

Cocaine Challenge: Administer cocaine (e.g., 20 mg/kg, i.p.) to all animals.[3][4]

-

Post-Cocaine Activity: Immediately return the animals to the locomotor activity chambers and record their activity for an extended period (e.g., 60-120 minutes).

-

Data Analysis: Quantify locomotor activity (e.g., distance traveled, beam breaks) and compare the effects of this compound pretreatment to the vehicle control group on cocaine-induced hyperlocomotion.

Protocol 3: Stress-Induced Hyperthermia (SIH)

The SIH test is a model of anxiety in which the rise in body temperature in response to a mild stressor is measured. Anxiolytic compounds are expected to attenuate this hyperthermic response.

Procedure:

-

Housing: House mice individually for at least 24 hours before the experiment to minimize social stress.

-

Drug Administration: Administer this compound (e.g., 0.01-1 mg/kg, p.o.) or vehicle.[2]

-

Basal Temperature (T1): At a set time after drug administration (e.g., 60 minutes), measure the basal rectal temperature of each mouse.

-

Stress Induction and Second Measurement (T2): The stressor is the measurement procedure itself. Approximately 10 minutes after the first measurement, measure the rectal temperature again.

-

Data Analysis: Calculate the change in temperature (ΔT = T2 - T1). A significant reduction in ΔT in the this compound-treated group compared to the vehicle group indicates an anxiolytic-like effect.[3]

Protocol 4: Conditioned Taste Aversion (CTA)

CTA is a powerful behavioral paradigm to assess the aversive properties of a compound. It involves pairing a novel taste with the administration of the drug.

Procedure:

-

Habituation: Habituate water-deprived rats to receiving water for a short period daily in the experimental chambers.

-

Conditioning:

-

On the conditioning day, present a novel taste solution (e.g., 0.1% saccharin) instead of water.[8]

-

Following the consumption of the novel taste, administer this compound (e.g., 3.2 or 10 mg/kg, i.p.) or vehicle.[8][9] A positive control group receiving lithium chloride (LiCl), a known aversive agent, should be included.[9]

-

-

Aversion Test: After a recovery period (e.g., 48 hours), provide the animals with a two-bottle choice between the novel taste solution and water.

-

Data Analysis: Measure the consumption of both liquids and calculate a preference score (volume of novel taste consumed / total volume of liquid consumed). A lower preference score in the drug-paired group compared to the vehicle group indicates a conditioned taste aversion.

Conclusion

This compound is a selective and potent TAAR1 agonist that has demonstrated significant effects in a variety of rodent behavioral models relevant to neuropsychiatric and substance use disorders. The protocols and data provided herein offer a foundation for researchers to further explore the therapeutic potential of TAAR1 agonism. Careful consideration of species, dose, and route of administration is crucial for the successful design and interpretation of experiments with this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. Role of TAAR1 within the Subregions of the Mesocorticolimbic Dopaminergic System in Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RO-5166017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Selective TAAR1 agonists induce conditioned taste aversion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for Electrophysiology Studies with RO5166017 on Brain Slices

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5166017 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in the modulation of monoaminergic systems.[1][2] Electrophysiology studies on acute brain slices are crucial for elucidating the effects of this compound on neuronal activity and synaptic transmission. These application notes provide a summary of the key findings from such studies, along with detailed protocols for researchers investigating the electrophysiological properties of this compound.

Key Electrophysiological Effects of this compound

This compound has been demonstrated to exert significant modulatory effects on various neuronal populations within the brain, primarily through the activation of TAAR1.

-

Inhibition of Monoaminergic Neuron Firing: this compound inhibits the spontaneous firing frequency of dopaminergic (DA) neurons in the ventral tegmental area (VTA) and serotonergic (5-HT) neurons in the dorsal raphe nucleus (DRN).[1][2] This effect is absent in TAAR1 knockout mice, confirming the receptor's involvement.[1][2]

-

Modulation of Dopamine (B1211576) Release: The compound has been shown to reduce evoked dopamine release in key brain regions such as the nucleus accumbens (NAcc) and the dorsal striatum (DStr).[3]

-

Glutamatergic Transmission Modulation: this compound also influences glutamatergic systems by affecting N-methyl-D-aspartate (NMDA) receptor function in the prefrontal cortex and modulating glutamatergic synaptic events in D2 medium spiny neurons (MSNs) of the dorsal striatum.[4][5][6]

-

Mechanism of Action: The inhibitory action on neuronal firing is mediated by the activation of a G protein-coupled inwardly-rectifying potassium (GIRK) channel, leading to a K+-mediated outward current and hyperpolarization of the neuronal membrane.[1]

Data Presentation

Summary of this compound Effects on Neuronal Firing

| Brain Region | Neuron Type | Effect of this compound (500 nM) | Reference |

| Ventral Tegmental Area (VTA) | Dopaminergic (DA) | Inhibition of firing frequency | [1] |

| Dorsal Raphe Nucleus (DRN) | Serotonergic (5-HT) | Inhibition of firing frequency | [1] |

| Locus Coeruleus (LC) | Noradrenergic (NA) | No change in firing frequency | [1] |

Summary of this compound Effects on Dopamine Release

| Brain Region | Effect of this compound (10 µM) | Reference |

| Nucleus Accumbens (NAcc) | Reduction of evoked dopamine release | [3] |

| Dorsal Striatum (DStr) | Reduction of evoked dopamine release | [3] |

Experimental Protocols

The following protocols are compiled from methodologies described in the cited literature and general best practices for brain slice electrophysiology.

Protocol 1: Preparation of Acute Brain Slices

This protocol outlines the general procedure for obtaining viable brain slices for electrophysiological recordings.

Materials:

-

Rodent (mouse or rat)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Dissection tools (scissors, forceps, razor blades)

-

Vibrating microtome (vibratome)

-

Ice-cold cutting solution (see composition below)

-

Artificial cerebrospinal fluid (aCSF) (see composition below)

-

Recovery chamber

-

Carbogen gas (95% O₂, 5% CO₂)

Solutions:

-

Cutting Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂·4H₂O, and 10 mM MgSO₄·7H₂O. The pH should be adjusted to 7.3–7.4 with hydrochloric acid.

-

Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 12.5 mM glucose, 2 mM CaCl₂, and 1 mM MgCl₂.

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perform transcardial perfusion with ice-cold, carbogenated cutting solution.

-

Rapidly dissect the brain and place it in the ice-cold cutting solution.

-

Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 250-300 µm thick) of the desired brain region (e.g., VTA, DRN, striatum).

-

Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.

Protocol 2: Whole-Cell Patch-Clamp Recordings

This protocol describes how to perform whole-cell patch-clamp recordings to measure the effects of this compound on neuronal firing and synaptic currents.

Materials:

-

Prepared brain slices

-

Recording chamber on an upright microscope with DIC optics

-

Patch-clamp amplifier and digitizer

-

Micromanipulator

-

Borosilicate glass capillaries for patch pipettes

-

Pipette puller

-

Intracellular solution (see composition below)

-

Perfusion system for drug application

Intracellular Solution (K-gluconate based, example):

-

135 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, and 0.3 mM Na-GTP. The pH should be adjusted to 7.2-7.3 with KOH, and the osmolarity to 280-290 mOsm.

Procedure:

-

Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.

-

Identify the target neurons in the desired brain region (e.g., VTA) using the microscope.

-

Pull patch pipettes with a resistance of 3-6 MΩ when filled with intracellular solution.

-

Approach a target neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline neuronal activity (spontaneous firing in current-clamp mode or synaptic currents in voltage-clamp mode) for a stable period (e.g., 5-10 minutes).

-

Bath-apply this compound at the desired concentration (e.g., 500 nM) through the perfusion system.

-

Record the changes in neuronal activity in the presence of the drug.

-

To confirm the effect is TAAR1-mediated, a TAAR1 antagonist can be co-applied or applied after this compound application.

-

Wash out the drug by perfusing with regular aCSF.

Mandatory Visualizations

Caption: Experimental workflow for brain slice electrophysiology with this compound.

Caption: Proposed signaling pathway for this compound-mediated neuronal inhibition.

References

- 1. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Role of TAAR1 within the Subregions of the Mesocorticolimbic Dopaminergic System in Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAAR1 Modulates Cortical Glutamate NMDA Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAAR1 agonist ulotaront modulates striatal and hippocampal glutamate function in a state-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RO5166017 in Mouse Models of Addiction

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5166017 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor expressed in key brain regions associated with reward and addiction, such as the ventral tegmental area (VTA) and nucleus accumbens (NAc).[1][2] As a TAAR1 agonist, this compound has demonstrated potential in preclinical studies for mitigating addiction-related behaviors. These application notes provide a comprehensive overview of the use of this compound in mouse models of addiction, including dosage information, detailed experimental protocols, and insights into its mechanism of action.

Data Presentation: this compound Dosage in Mouse Models of Addiction

The following table summarizes the quantitative data on this compound dosages used in various mouse models of addiction. This information is critical for designing and interpreting experiments aimed at evaluating the therapeutic potential of this compound.

| Substance of Abuse | Mouse Model | Mouse Strain | This compound Dosage | Administration Route | Observed Effects | References |

| Cocaine | Hyperlocomotion | Wild-Type (WT) | Not specified | Not specified | Decreased cocaine-induced hyperlocomotion | [2][3] |

| Cocaine | Conditioned Place Preference (CPP) | Not specified | Not specified | Not specified | Inhibited the expression of cocaine reward memory | [4] |

| Nicotine (B1678760) | Self-Administration | Not specified | Not specified | Not specified | Suppressed nicotine intake and reinstatement of nicotine-seeking | [4] |

| Nicotine | c-Fos Expression | Not specified | Not specified | Not specified | Reduced nicotine-induced c-Fos expression in the NAc | [4] |

| Nicotine | Dopamine (B1211576) Release | Not specified | Not specified | Not specified | Attenuated nicotine-induced dopamine release in the NAc | [4][5] |

| Alcohol | Intermittent Access to 20% Ethanol | C57BL/6JRj | 30 mg/kg | Not specified | Reduced alcohol consumption by 25% | [6] |